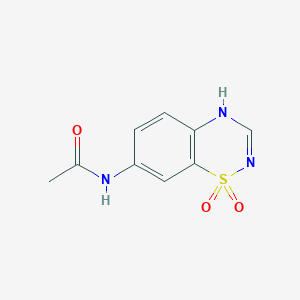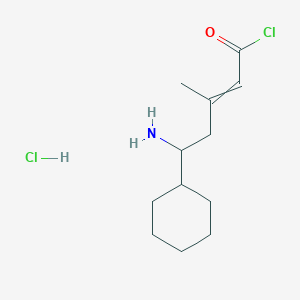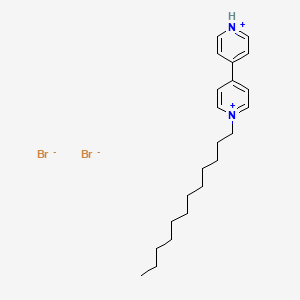
1-Dodecyl-4,4'-bipyridin-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium compound that belongs to the family of bipyridinium salts. These compounds are known for their electrochemical properties and are widely studied in the field of supramolecular chemistry. The presence of a long dodecyl chain in its structure imparts unique amphiphilic properties, making it useful in various applications.
Méthodes De Préparation
The synthesis of 1-Dodecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with a dodecyl halide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
4,4’-bipyridine+dodecyl bromide→1-Dodecyl-4,4’-bipyridin-1-ium dibromide
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the quaternization process.
Analyse Des Réactions Chimiques
1-Dodecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The bipyridinium core can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in the UV-vis absorption spectra.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.
Complex Formation: It can form complexes with various anions and cations, which can be utilized in the construction of supramolecular assemblies.
Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Dodecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Biology: The compound’s amphiphilic nature makes it useful as a surfactant in biological assays and membrane studies.
Industry: The compound is used in the formulation of detergents and disinfectants due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1-Dodecyl-4,4’-bipyridin-1-ium dibromide is primarily based on its ability to interact with biological membranes and disrupt their integrity. The long dodecyl chain allows the compound to insert into lipid bilayers, leading to increased membrane permeability and potential cell lysis. The bipyridinium core can also participate in redox reactions, which can generate reactive oxygen species and contribute to its antimicrobial activity.
Comparaison Avec Des Composés Similaires
1-Dodecyl-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium compounds such as:
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: This compound has a longer octadecyl chain, which may enhance its surfactant properties but also increase its hydrophobicity.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) dibromide:
The unique feature of 1-Dodecyl-4,4’-bipyridin-1-ium dibromide is its balance between hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
92506-16-6 |
|---|---|
Formule moléculaire |
C22H34Br2N2 |
Poids moléculaire |
486.3 g/mol |
Nom IUPAC |
1-dodecyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C22H33N2.2BrH/c1-2-3-4-5-6-7-8-9-10-11-18-24-19-14-22(15-20-24)21-12-16-23-17-13-21;;/h12-17,19-20H,2-11,18H2,1H3;2*1H/q+1;;/p-1 |
Clé InChI |
URQHSANZJXYMCA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


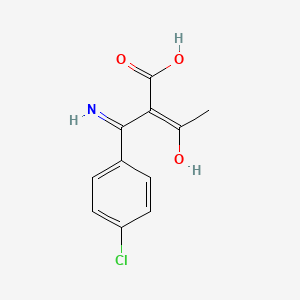
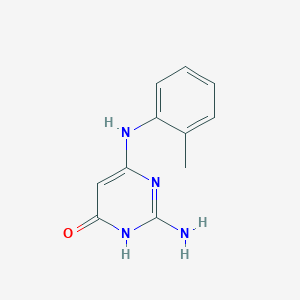
![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

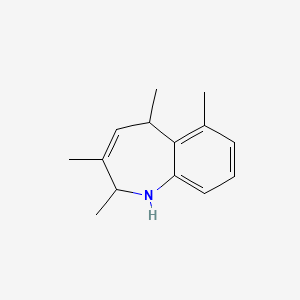
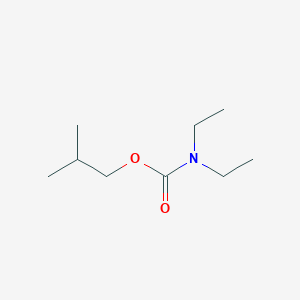
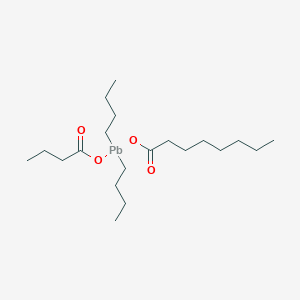
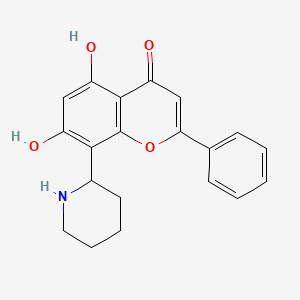
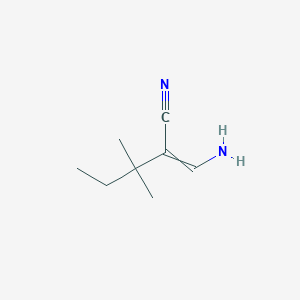
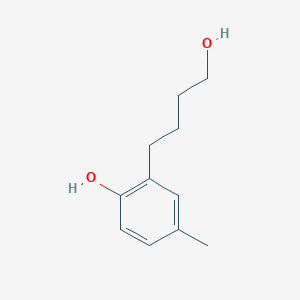
![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
